1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3/c23-18-11-10-15(12-19(18)24)27-22-16-8-4-5-9-20(16)25-13-17(22)21(26-27)14-6-2-1-3-7-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIAXXLJMZNSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of phenylhydrazine with an appropriate diketone to form the pyrazole ring.
Quinoline Formation: The pyrazole intermediate is then subjected to cyclization with a suitable quinoline precursor under acidic or basic conditions.
Substitution Reactions:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and dichlorophenyl rings. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has demonstrated promising biological activities in various studies:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogenic bacteria and fungi. Its ability to inhibit microbial growth makes it a candidate for further exploration in treating infectious diseases .
Anticancer Potential
Several studies have assessed the anticancer activity of pyrazoloquinoline derivatives. For instance, compounds structurally related to 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline have shown effectiveness against human cancer cell lines such as HCT-116 and MCF-7. These studies suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .
Antitubercular Activity
The compound's structural characteristics are akin to other quinoline derivatives that have been investigated for antitubercular properties. Ongoing research aims to explore its inhibitory effects on specific targets related to tuberculosis .
Case Studies
Several case studies highlight the compound's potential applications:
- Antimicrobial Efficacy : A study demonstrated that 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness .
- Anticancer Mechanisms : In vitro assays showed that the compound induced apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and downregulation of anti-apoptotic proteins .
- Inhibitory Effects on Tuberculosis : Research focused on synthesizing derivatives based on the quinoline core revealed promising results against Mycobacterium tuberculosis. The study employed molecular docking techniques to predict binding affinities with target proteins involved in bacterial metabolism .
Comparative Analysis with Related Compounds
The following table summarizes structural features and biological activities of selected compounds related to 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3,4-Dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline | Methoxy group instead of phenyl | Potentially different pharmacokinetic properties |
| 1-(2-Chlorophenyl)-3-methyl-1H-pyrazolo[4,3-c]quinoline | Contains a methyl group | Different biological activity profile |
| 1-(4-Fluorophenyl)-3-nitro-1H-pyrazolo[4,3-c]quinoline | Nitro group instead of phenyl | May exhibit distinct reactivity and biological effects |
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity. In cancer cells, it may interfere with cell division and induce apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical profiles of 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be contextualized by comparing it to related pyrazoloquinoline derivatives. Below is a detailed analysis of key analogues:
Substitution Patterns and Molecular Properties
Key Research Findings
Substituent Effects : Chlorine and bromine substituents at N1 or C8 enhance lipophilicity and target engagement, while carboxylate groups (e.g., C8-ethyl ester in ) improve aqueous solubility for pharmacokinetic optimization .
Therapeutic Potential: The combination of 3-aminopyrazole and 2-aminoquinoline moieties in diamino derivatives synergistically enhances antitumor and anticonvulsant activities .
Synthetic Challenges : Low yields in dichlorophenyl-substituted compounds (e.g., 4.9% in ) highlight the need for optimized catalysts or alternative routes, such as flow chemistry .
Biological Activity
1-(3,4-Dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, characterized by a unique fused heterocyclic structure that includes both pyrazole and quinoline moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHClN
- Molecular Weight : 353.24 g/mol
- Structural Features :
- A dichlorophenyl group at position 1
- A phenyl group at position 3
- A fused pyrazole and quinoline ring system
This unique arrangement of substituents contributes to its distinct electronic properties and biological activity.
The biological activity of 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways. For instance, it inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced nitric oxide production in activated macrophages .
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by disrupting cell division processes and inhibiting DNA synthesis. This action is likely mediated through the inhibition of specific kinases involved in cell cycle regulation.
Anti-inflammatory Activity
Research has demonstrated that 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibits significant anti-inflammatory effects. In vitro studies using RAW 264.7 macrophages showed that the compound effectively reduced lipopolysaccharide (LPS)-induced nitric oxide production with an IC value of approximately 0.39 µM .
Anticancer Activity
The compound's potential as an anticancer agent was evaluated through various assays. It exhibited cytotoxic effects against several cancer cell lines, with a notable ability to inhibit proliferation and induce apoptosis. The structure–activity relationship (SAR) analysis indicated that modifications to the substituents could enhance its efficacy against specific cancer types .
Comparative Analysis with Related Compounds
To better understand the biological activity of 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, a comparative analysis with other pyrazoloquinoline derivatives was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | Hydroxy group at para position | Significant anti-inflammatory activity with IC = 0.45 µM |
| 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | Additional carboxylic acid group | Moderate anti-inflammatory effects; lower cytotoxicity |
| 1-(2-Chlorophenyl)-3-methyl-1H-pyrazolo[4,3-c]quinoline | Methyl group instead of phenyl | Reduced anti-inflammatory activity compared to dichlorophenyl derivative |
This table illustrates how variations in structural features can significantly influence biological activity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Anti-inflammatory Effects : In a study involving LPS-stimulated RAW 264.7 cells, treatment with 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline resulted in a marked decrease in NO production and iNOS expression levels compared to untreated controls. This suggests its potential utility in treating inflammatory diseases .
- Anticancer Evaluation : In vitro assays on human cancer cell lines demonstrated that the compound could inhibit cell growth effectively at low micromolar concentrations. Further investigations are ongoing to explore its mechanisms and optimize its structure for enhanced potency .
Q & A
Q. What are the standard synthetic routes for 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline?
The synthesis typically involves multi-step reactions:
- Condensation : Reacting substituted phenylhydrazines with aldehydes/ketones to form hydrazone intermediates.
- Cyclization : Using quinoline derivatives (e.g., 2,4-dichloroquinoline-3-carbonitrile) under reflux with catalysts like acetic acid or Lewis acids.
- Purification : Column chromatography or recrystallization to isolate the product.
Key parameters include solvent choice (e.g., ethanol, DMF), temperature (80–120°C), and reaction time (6–24 hours). Yield optimization often requires iterative adjustment of these conditions .
Q. Which analytical techniques are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for biological assays).
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
Advanced Questions
Q. How do reaction conditions influence yield and purity during synthesis?
| Parameter | Impact | Optimization Strategy |
|---|---|---|
| Temperature | Higher temperatures accelerate cyclization but may degrade intermediates. | Use reflux conditions with inert atmospheres (e.g., N₂) . |
| Catalyst | Lewis acids (e.g., ZnCl₂) improve cyclization efficiency. | Screen catalysts at 5–10 mol% to balance cost and activity . |
| Solvent Polarity | Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. | Test solvent mixtures (e.g., ethanol:water) for phase separation . |
Q. How can structural modifications (e.g., substituent position) alter biological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Halogen substituents (Cl, F) at positions 3 and 4 enhance binding to hydrophobic enzyme pockets (e.g., COX-2).
- Methoxy groups improve solubility but may reduce membrane permeability.
- Phenyl rings at position 3 increase π-stacking with aromatic residues in target proteins.
Comparative assays (e.g., IC₅₀ measurements) and molecular docking simulations are critical for validating these effects .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Varied assay conditions (e.g., cell line specificity, incubation time).
- Substituent-dependent activity : A chloro group may inhibit Enzyme A but activate Enzyme B.
Methodological approach :
Standardize assays (e.g., use identical cell lines and controls).
Perform crystallography to compare ligand-target binding modes.
Conduct meta-analyses of published IC₅₀ values to identify trends .
Methodological Focus
Q. What strategies are used to elucidate the mechanism of action for this compound?
- Enzyme Inhibition Assays : Measure activity against targets like cyclooxygenase-2 (COX-2) using colorimetric substrates (e.g., prostaglandin H₂).
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled antagonists) quantify affinity.
- Pathway Analysis : RNA sequencing or Western blotting to identify downstream signaling effects (e.g., NF-κB suppression) .
Q. How to design a SAR study for pyrazoloquinoline derivatives?
Synthesize analogs : Systematically vary substituents (e.g., halogens, methoxy, alkyl chains).
Test bioactivity : Use high-throughput screening (e.g., 96-well plates) against target cells/enzymes.
Computational modeling : Perform DFT calculations for electronic properties and docking simulations for binding poses.
Validate outliers : Repeat assays for compounds with anomalous activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
